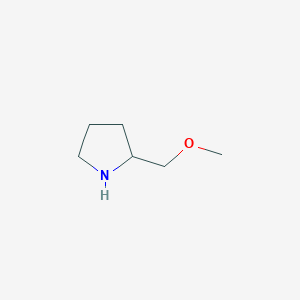
8-chlorochroman-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chlorochroman-4-carboxylic acid is a chemical compound with the molecular formula C₁₀H₇ClO₃ It is a derivative of chroman, a benzopyran structure, with a chlorine atom at the 8th position and a carboxylic acid group at the 4th position
Synthetic Routes and Reaction Conditions:
Chlorination of Chroman-4-carboxylic Acid: The compound can be synthesized by chlorinating chroman-4-carboxylic acid using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl₃), under controlled temperature and pressure conditions.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of chroman-4-carboxylic acid with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination reactions, where the compound is synthesized in reactors designed to handle hazardous chemicals safely. The process is optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as this compound derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol, resulting in 8-chlorochroman-4-hydroxy acid.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: 8-chlorochroman-4-hydroxy acid.
Substitution Products: Derivatives with different functional groups at the 8th position.
Wissenschaftliche Forschungsanwendungen
8-Chlorochroman-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 8-chlorochroman-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, such as the Nrf2 pathway, and inflammatory responses, such as the NF-κB pathway.
Vergleich Mit ähnlichen Verbindungen
8-Chlorochroman-4-carboxylic acid is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Chroman-4-carboxylic acid, 7-chlorochroman-4-carboxylic acid, and 8-bromochroman-4-carboxylic acid.
Uniqueness: The presence of the chlorine atom at the 8th position distinguishes this compound from its analogs, potentially affecting its chemical reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
1225602-83-4 |
|---|---|
Molekularformel |
C10H9ClO3 |
Molekulargewicht |
212.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



